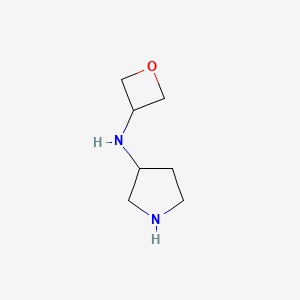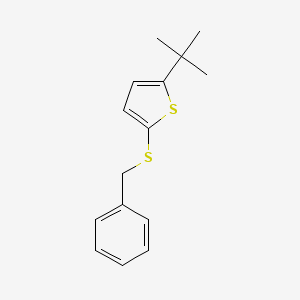
7-Chloro-2-hydroxy-8-methyl-3-phenylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-2-hydroxy-8-methyl-3-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by a quinoline core structure with a chlorine atom at the 7th position, a hydroxyl group at the 2nd position, a methyl group at the 8th position, and a phenyl group at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-hydroxy-8-methyl-3-phenylquinoline can be achieved through various synthetic routes. One common method involves the Skraup synthesis, which is a classical method for the construction of quinoline derivatives. This method typically involves the condensation of aniline derivatives with glycerol in the presence of a strong acid, such as sulfuric acid, and an oxidizing agent, such as nitrobenzene .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as transition metal-catalyzed reactions or green chemistry approaches. For example, the use of ultrasound irradiation has been explored for the synthesis of 7-chloroquinoline derivatives, offering a more environmentally friendly and efficient alternative .
化学反应分析
Types of Reactions: 7-Chloro-2-hydroxy-8-methyl-3-phenylquinoline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 2nd position can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antimalarial properties.
Medicine: Potential use as a therapeutic agent for treating infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
作用机制
The mechanism of action of 7-chloro-2-hydroxy-8-methyl-3-phenylquinoline involves its interaction with various molecular targets and pathways. For instance, it may inhibit the action of enzymes involved in DNA replication or protein synthesis, leading to the death of microbial cells. Additionally, its ability to intercalate into DNA can disrupt the normal functioning of cancer cells, making it a potential anticancer agent .
相似化合物的比较
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinine: Another antimalarial compound with a quinoline core.
8-Hydroxyquinoline: A compound with similar hydroxyl and quinoline functionalities.
Uniqueness: 7-Chloro-2-hydroxy-8-methyl-3-phenylquinoline stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the phenyl group enhances its lipophilicity and potential for crossing biological membranes, making it a promising candidate for drug development .
属性
分子式 |
C16H12ClNO |
|---|---|
分子量 |
269.72 g/mol |
IUPAC 名称 |
7-chloro-8-methyl-3-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C16H12ClNO/c1-10-14(17)8-7-12-9-13(16(19)18-15(10)12)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19) |
InChI 键 |
UQOYYWZXWYQMOR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1NC(=O)C(=C2)C3=CC=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one](/img/structure/B13707110.png)




![[13-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate](/img/structure/B13707138.png)








